Enhanced Enzyme Inhibition Potency vs. Parent Pyridine and Phenylpyridine Isomers
4-Phenyl-2,4'-bipyridine, by virtue of its 4-phenylpyridine moiety, exhibits significantly higher potency as an aromatase inhibitor compared to pyridine and its 2-phenylpyridine isomer. This is evidenced by a Ki value of 0.36 µM for 4-phenylpyridine, which is nearly a 1000-fold improvement over pyridine (Ki = 320 µM) and over 170-fold better than 2-phenylpyridine (Ki = 62 µM) [1].
| Evidence Dimension | Inhibition constant (Ki) for human placental aromatase |
|---|---|
| Target Compound Data | 0.36 µM (4-phenylpyridine fragment) |
| Comparator Or Baseline | Pyridine: 320 µM; 2-phenylpyridine: 62 µM; 3-phenylpyridine: 1.48 µM |
| Quantified Difference | ~889× more potent than pyridine; ~172× more potent than 2-phenylpyridine; ~4.1× more potent than 3-phenylpyridine |
| Conditions | Human microsomal aromatase activity assay, tritium ion release from [1β-³H]androst-4-ene-3,17-dione |
Why This Matters
For research into metalloenzyme inhibitors, selecting the correct phenylpyridine positional isomer (as present in 4-Phenyl-2,4'-bipyridine) is critical; using the wrong isomer can reduce potency by two orders of magnitude.
- [1] Vaz, A. D.; Coon, M. J.; Peegel, H.; Menon, K. M. Substituted pyridines: nonsteroidal inhibitors of human placental aromatase cytochrome P-450. Drug Metab. Dispos. 1992, 20 (1), 108-112. View Source
